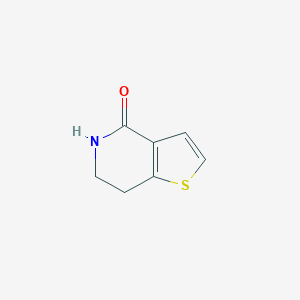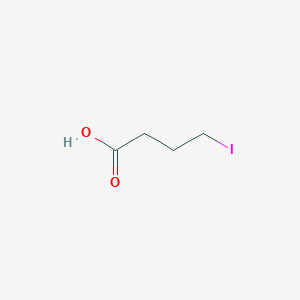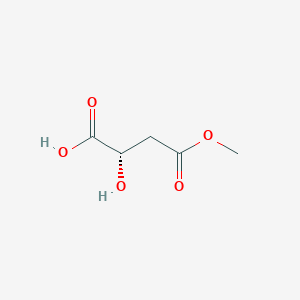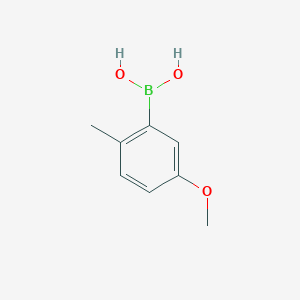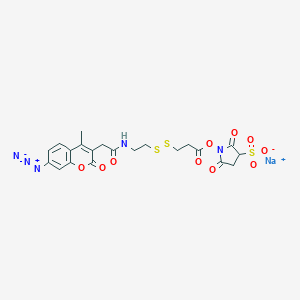
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate
Overview
Description
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3’-dithiopropionate, also known as 2-SAED, is a photoactivatable cross-linker used for the functionally-directed region-specific fluorescent labeling of proteins . The exact mass and complexity rating of the compound are currently unknown.
Scientific Research Applications
1. Functional Protein Labeling
SAED is used for the functionally-directed, region-specific fluorescent labeling of proteins. It has been utilized in studies to selectively transfer a coumarin fluorophore from a donor protein to a target protein near the binding site, as demonstrated by Thevenin et al. (1992) in their work with soybean trypsin inhibitor and trypsin (Thevenin et al., 1992).
2. Investigating Molecular Chaperone Functions
In a study by Sharma et al. (1997), SAED was employed to derivatize yeast alcohol dehydrogenase and then allowed it to complex with bovine α-crystallin. This aided in identifying binding sites involved in chaperone-like functions (Sharma et al., 1997).
3. Crosslinking in Immunology
SAED has been used as a crosslinking reagent in immunological studies, such as the identification of cell surface receptors, as demonstrated by Shephard et al. (1988) (Shephard et al., 1988).
4. Enhancing Antibody-Antigen Binding
Ueno et al. (1993) modified monoclonal antibodies with SAED to enhance their antigen-binding activity, demonstrating its utility in increasing the efficacy of antibodies (Ueno et al., 1993).
5. Identifying Protein Complex Components
Wine et al. (2002) used SAED for specific fluorescent tagging of protein complex components, aiding in their identification through mass spectrometry (Wine et al., 2002).
6. Studying Conformational Changes in Proteins
Kang et al. (1992) developed a method using SAED to label the foot protein moiety of sarcoplasmic reticulum, which helped in studying dynamic conformational changes (Kang et al., 1992).
properties
IUPAC Name |
sodium;1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O10S3.Na/c1-11-13-3-2-12(24-25-22)8-15(13)35-21(31)14(11)9-17(27)23-5-7-38-37-6-4-19(29)36-26-18(28)10-16(20(26)30)39(32,33)34;/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,32,33,34);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXBASIVDLAME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N5NaO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |
CAS RN |
139609-20-4 | |
| Record name | Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139609204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
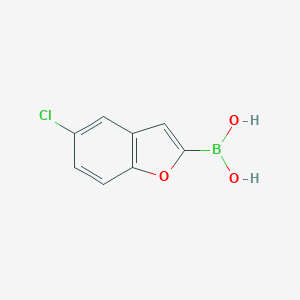
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
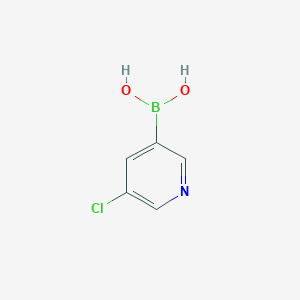

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
